molecular formula C15H18BFN2O2 B8719691 1-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B8719691
M. Wt: 288.13 g/mol
InChI Key: FRYIQWYHWIZOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315502B2

Procedure details

To a stirred solution of commercially available 1-(4-fluorophenyl)-1H-pyrazole [CAS No 81329-32-0] (2.27 g, 14.0 mmol) in THF (100 ml) was added drop wise at −78° C. under argon atmosphere n-butyl lithium (1.6N in hexane, 10.5 ml, 16.8 mmol. The reaction mixture was allowed to stir for 1 h at −78° C. Afterwards commercially available 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.84 g, 3.12 ml, 15.0 mmol) was added drop wise at −78° C., and the mixture was stirred for 1.5 h at −78° C. The mixture was allowed to reach room temperature within 1 h, and acetic acid (0.925 g, 881 μl, 15.4 mmol) was added. The mixture was filtered using a Celite pad, which was washed with ethyl acetate, and the filtrate was evaporated to dryness. The crude product (4.36 g, light brown solid) was purified by flash chromatography on silica gel (heptane/ethyl acetate, 10-50%) to yield the title compound as an off-white solid (2.04 g, 51%), MS (ISP) m/z=289.5 [(M+H)+], mp 133° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.12 mL
Type
reactant
Reaction Step Two
Quantity
881 μL
Type
reactant
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][CH:10]=[N:9]2)=[CH:4][CH:3]=1.C([Li])CCC.C(O[B:22]1[O:26][C:25]([CH3:28])([CH3:27])[C:24]([CH3:30])([CH3:29])[O:23]1)(C)C.C(O)(=O)C>C1COCC1.CCCCCC>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:12]([B:22]3[O:26][C:25]([CH3:28])([CH3:27])[C:24]([CH3:30])([CH3:29])[O:23]3)=[CH:11][CH:10]=[N:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)N1N=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
3.12 mL
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C
Step Three
Name
Quantity
881 μL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir for 1 h at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1.5 h at −78° C
Duration
1.5 h
WAIT
Type
WAIT
Details
to reach room temperature within 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product (4.36 g, light brown solid) was purified by flash chromatography on silica gel (heptane/ethyl acetate, 10-50%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=CC=C1B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.